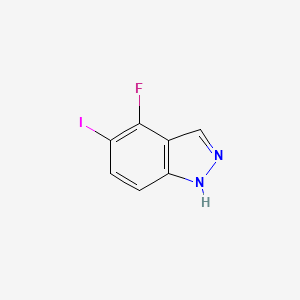

4-Fluoro-5-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMYYSVDKAMZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Indazole Nucleus

An In-Depth Technical Guide to 4-Fluoro-5-iodo-1H-indazole: A Core Scaffold for Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, make it an ideal framework for engaging with biological targets.[3] Consequently, indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[2][4]

This guide focuses on a specifically functionalized derivative, This compound . The strategic placement of a fluorine atom and an iodine atom on the benzene portion of the indazole core transforms this molecule from a simple heterocycle into a highly versatile and powerful building block for drug discovery. The electron-withdrawing nature of the fluorine can modulate the electronic properties and metabolic stability of resulting drug candidates, while the iodine atom serves as a synthetic handle for introducing molecular complexity through cross-coupling reactions. This document provides a comprehensive overview of its physical and chemical properties, a proposed synthetic pathway, and its applications for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1082041-87-9 | [5] |

| Molecular Formula | C₇H₄FIN₂ | [5] |

| Molecular Weight | 262.02 g/mol | [5] |

| Appearance | White to off-white solid (inferred) | N/A |

| Storage | Keep in a dark place, sealed in dry, room temperature | [5] |

| SMILES Code | IC1=C(F)C2=C(NN=C2)C=C1 | [5] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Reactivity and Synthetic Logic

The chemical personality of this compound is dictated by its functional groups.

-

The Indazole Core : The NH group of the pyrazole ring is acidic and can be deprotonated or alkylated, providing a key site for derivatization.

-

Fluorine at C4 : The highly electronegative fluorine atom at the 4-position influences the acidity of the N-H proton and the electron density of the aromatic system. This can impact the regioselectivity of further electrophilic substitution reactions and can be a crucial element for improving metabolic stability and binding affinity in drug candidates.

-

Iodine at C5 : The carbon-iodine bond is the most reactive site for synthetic transformation. Iodine is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the straightforward introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups, etc.), making this molecule an ideal intermediate for building chemical libraries for structure-activity relationship (SAR) studies.[6]

Proposed Synthetic Pathway

While specific literature for the synthesis of this compound is not widely reported, a logical and robust pathway can be designed based on established indazole synthesis methodologies, such as the Jacobsen or related cyclization reactions.[7][8] A plausible route starting from a commercially available aniline is outlined below.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative method based on known transformations of similar substrates.[7] Researchers must perform their own optimization and safety assessment.

Objective: To synthesize this compound from 3-Fluoro-4-iodoaniline.

Step 1: Diazotization

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Fluoro-4-iodoaniline (1 equivalent) in a suitable aqueous acid (e.g., 20% HCl).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

Step 2: Reductive Cyclization

-

In a separate flask, prepare a solution of a reducing agent such as tin(II) chloride (SnCl₂, ~3 equivalents) in concentrated HCl, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. The addition should be controlled to manage any exotherm and gas evolution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The indazole core is present in several FDA-approved drugs, highlighting its clinical significance.[2]

-

Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to bind to the ATP-binding pocket of kinases. The indazole scaffold is a common feature in this class of drugs. The ability to diversify the C5 position of this molecule allows for the exploration of interactions with the solvent-exposed regions of the kinase, a key strategy for achieving selectivity and potency.

-

Structure-Activity Relationship (SAR) Studies: This compound is an ideal starting point for SAR exploration.[6] A library of analogues can be rapidly synthesized by performing various palladium-catalyzed cross-coupling reactions at the C5-iodo position. This allows medicinal chemists to systematically probe the effects of different substituents on biological activity, helping to identify key pharmacophoric features and optimize lead compounds.[6]

Safety and Handling

Proper safety precautions are mandatory when handling any chemical intermediate.

-

Hazard Classification: this compound is classified as a warning-level hazard.[5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

For detailed information, consult the full Safety Data Sheet (SDS) from the supplier.[9]

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its unique combination of a biologically relevant indazole core with synthetically versatile fluorine and iodine substituents makes it an invaluable building block for the synthesis of novel therapeutics. Understanding its physical properties, reactivity, and safe handling is the first step for researchers looking to leverage its potential in the design and discovery of next-generation medicines.

References

-

Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Retrieved from [Link]

-

LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 5-Bromo-4-fluoro-3-iodo-1H-indazole, min 98%, 50 mg. Retrieved from [Link]

-

MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug | MDPI [mdpi.com]

- 5. 1082041-87-9|this compound|BLD Pharm [bldpharm.com]

- 6. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

Strategic Utilization of 4-Fluoro-5-iodo-1H-indazole in Medicinal Chemistry

Executive Summary

4-Fluoro-5-iodo-1H-indazole (CAS 1082041-87-9) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand space. Its structural utility lies in the orthogonal reactivity of its substituents: the C5-iodine atom serves as a highly reactive handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C4-fluorine atom modulates the electronic environment of the heterocycle, influencing pKa, lipophilicity, and metabolic stability. This guide provides a comprehensive technical analysis of this intermediate, focusing on its synthesis, functionalization strategies, and application in high-value pharmaceutical campaigns.

Technical Specifications & Chemical Profile

The following data summarizes the core physicochemical properties essential for stoichiometric calculations and assay development.

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 1082041-87-9 |

| Molecular Formula | C₇H₄FIN₂ |

| Molecular Weight | 262.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 180–185 °C (decomposition) |

| Predicted LogP | ~2.3 (Moderate Lipophilicity) |

| pKa (NH) | ~13.8 (Predicted) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive |

Structural Logic & Pharmacophore Analysis

The strategic value of this compound is derived from specific structure-activity relationship (SAR) attributes:

-

C5-Iodine (The Synthetic Handle): Iodine is the most reactive halogen for oxidative addition to Pd(0). This allows for mild coupling conditions, preserving sensitive functional groups elsewhere on the molecule.

-

C4-Fluorine (The Electronic Modulator):

-

Metabolic Blocking: The C4 position is often a site of metabolic oxidation in unsubstituted indazoles. Fluorination blocks this pathway (Cytochrome P450 stability).

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the N1-H, potentially strengthening hydrogen bond donor capability in the ATP-binding pocket of kinases.

-

Conformational Control: Through the "ortho-effect," the C4-F can restrict the rotation of biaryl systems generated at C5, locking the molecule into a bioactive conformation.

-

Synthetic Pathways[1][2]

Direct iodination of 4-fluoro-1H-indazole often suffers from poor regioselectivity, frequently favoring the C3 position. Therefore, the most authoritative synthesis relies on de novo ring construction or the Sandmeyer reaction to ensure the iodine is installed exclusively at C5.

Pathway Visualization

Figure 1: Two robust synthetic routes. The top pathway (Ring Construction) is preferred for scale-up to avoid regioisomeric byproducts.

Detailed Experimental Protocol

Workflow: Suzuki-Miyaura Cross-Coupling at C5

This protocol describes the coupling of this compound with a phenylboronic acid derivative. This is a standard workflow for generating kinase inhibitor libraries.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: Charge a microwave vial or round-bottom flask with the indazole substrate, aryl boronic acid, and Pd catalyst. Seal the vessel and purge with Argon for 5 minutes. Rationale: Pd(0) species are oxygen-sensitive; failure to degas results in homocoupling of the boronic acid.

-

Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.

-

Reaction: Heat the mixture to 90°C (oil bath) or 100°C (microwave irradiation) for 2–4 hours. Monitor via LC-MS for the disappearance of the starting material (m/z 263 [M+H]⁺).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).[1] Elute with a Hexane/EtOAc gradient (typically 0–50% EtOAc). The 4-fluoro substituent generally increases the Rf compared to the non-fluorinated analog.

Functionalization Strategy & Applications

The versatility of this scaffold allows for divergent synthesis. The N1-position can be alkylated to tune solubility or target specific hydrophobic pockets, while the C5-position builds the core pharmacophore.

Divergent Synthesis Map

Figure 2: Divergent functionalization map. Path A is typically performed first to protect the nitrogen before harsh coupling conditions, although unprotected indazoles can undergo Suzuki coupling successfully.

Medicinal Chemistry Applications

-

JNK Inhibitors: Indazole derivatives are potent inhibitors of c-Jun N-terminal kinases (JNK). The 4-fluoro group has been cited in patent literature to enhance selectivity against other MAP kinases [1].

-

ASK1 Inhibitors: The scaffold is utilized in the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors for the treatment of inflammatory diseases (e.g., NASH, IBD).[2] The 5-position aryl extension usually occupies the hydrophobic pocket of the enzyme [2].

-

EGFR Degraders: Recent PROTAC research utilizes 4-fluoro-indazoles as the "warhead" moiety to bind mutant EGFR, linked to E3 ligase recruiters [3].

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

-

Spill Response: Sweep up solid spills to avoid dust generation. Dispose of as hazardous chemical waste.

References

-

JNK Inhibitor Patents: 1H-indazole compound and use thereof. US Patent 6,982,274. (2006).

-

ASK1 Inhibitors: Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8] (2021).[2]

-

EGFR Degraders: Isoindolinone and indazole compounds for the degradation of EGFR. WO Patent 2021/127561. (2021).[2]

-

General Indazole Synthesis: Synthesis of 5-bromo-4-fluoro-1H-indazole. CN Patent 110452177A. (2019).

Sources

- 1. WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of egfr - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 6. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

4-Fluoro-5-iodo-1H-indazole molecular structure and weight

Technical Profile: 4-Fluoro-5-iodo-1H-indazole

Executive Summary

This compound is a specialized halogenated heterocyclic scaffold of significant interest in medicinal chemistry, particularly within the kinase inhibitor landscape. As a disubstituted indazole, it serves as a high-value intermediate for structure-activity relationship (SAR) studies. The 4-fluoro substituent modulates metabolic stability and electronic properties (pKa), while the 5-iodo moiety provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid generation of diverse libraries.

This guide details the structural properties, expert-recommended synthetic pathways, and handling protocols for this compound, addressing the specific challenges of regioselective synthesis in the indazole series.

Molecular Identity & Physicochemical Properties

The precise characterization of this compound is critical for accurate stoichiometry in synthetic workflows.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₄FIN₂ | |

| Molecular Weight | 262.02 g/mol | Exact Mass: 261.94 g/mol |

| CAS Number | Not widely indexed | Treat as custom synthesis target |

| Physical State | Solid (Powder) | Typically off-white to pale yellow |

| Solubility | DMSO, DMF, MeOH | Low solubility in water |

| pKa (Calculated) | ~13.5 (NH) | Acidic NH proton |

| LogP (Predicted) | ~2.6 - 2.9 | Moderate lipophilicity |

Strategic Synthesis: The Regioselectivity Challenge

Synthesizing this compound requires overcoming the inherent reactivity patterns of the indazole ring.

The Problem: Direct Iodination Fails

Direct electrophilic iodination (e.g., NIS, I₂) of the parent 4-fluoro-1H-indazole is not recommended for accessing the 5-iodo isomer.

-

Reason: The C-3 position of the indazole ring is significantly more nucleophilic than the benzenoid ring (C-5/C-7). Direct iodination predominantly yields 4-fluoro-3-iodo-1H-indazole .

-

Consequence: Obtaining the 5-iodo isomer requires a de novo ring construction strategy where the halogenation pattern is established on the benzene precursor before cyclization.

The Solution: Directed Lithiation & Cyclization

The most robust route utilizes the directed ortho-lithiation of a difluorobenzene precursor, followed by formylation and hydrazine-mediated cyclization.

Core Pathway:

-

Precursor: 1,3-Difluoro-4-iodobenzene.

-

Lithiation: LDA (Lithium Diisopropylamide) directs lithiation to the C-2 position (between the two fluorines).

-

Formylation: Quench with DMF to yield 2,6-difluoro-3-iodobenzaldehyde .

-

Cyclization: Reaction with Hydrazine Hydrate (

) triggers nucleophilic aromatic substitution (

Figure 1: Recommended synthetic pathway ensuring regiocontrol of the 5-iodo and 4-fluoro substituents.

Experimental Protocol: De Novo Synthesis

Objective: Synthesis of this compound (10g scale).

Phase 1: Preparation of 2,6-Difluoro-3-iodobenzaldehyde

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon.

-

Reagents: Charge with 1,3-difluoro-4-iodobenzene (1.0 eq) and anhydrous THF (10 mL/g). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 30 mins. Maintain temp < -70°C. Stir for 1 hour.

-

Note: The proton at C-2 is the most acidic due to the inductive effect of two flanking fluorine atoms.

-

-

Formylation: Add anhydrous DMF (1.2 eq) dropwise. Stir at -78°C for 30 mins, then allow to warm to 0°C.

-

Workup: Quench with sat.

. Extract with EtOAc. Wash organic layer with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc) to isolate the aldehyde.

Phase 2: Cyclization to Indazole

-

Reaction: Dissolve the aldehyde intermediate (1.0 eq) in THF or Dioxane (5 mL/g).

-

Cyclization: Add Hydrazine Hydrate (5.0 eq) carefully (exothermic).

-

Conditions: Heat to reflux (80-100°C) for 4-6 hours. Monitor by TLC/LCMS.

-

Mechanism: Hydrazine attacks the aldehyde (hydrazone formation) and displaces the ortho-fluorine (

) to close the ring.

-

-

Isolation: Cool to RT. Pour into water. The product often precipitates. Filter the solid.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH) if necessary.

Applications in Drug Discovery

This scaffold is primarily used as a "Core Building Block" for kinase inhibitors targeting FGFR, VEGFR, or Aurora kinases.

1. Suzuki-Miyaura Coupling (C-5 Functionalization) The C-5 iodine is highly reactive towards Pd-catalyzed coupling, allowing the installation of aryl/heteroaryl groups.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

Outcome: Retention of the 4-fluoro group, which provides metabolic protection to the newly formed biaryl system.

2. N-Alkylation (N-1 vs N-2 Selectivity) Alkylation of the indazole nitrogen (e.g., with methyl iodide or alkyl halides) typically yields a mixture of N-1 and N-2 isomers.

-

Selectivity: N-1 is generally thermodynamically favored, but N-2 is kinetically accessible.

-

Control: Use of soft bases (

) often favors N-1.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Halogenated aromatics can be sensitizers.

-

Hydrazine Warning: Hydrazine hydrate is highly toxic, carcinogenic, and unstable. Use in a fume hood with proper PPE (gloves, face shield).

-

Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation or photodecomposition of the iodide.

References

-

Synthesis of Functionalized Indazoles

- Title: "Regioselective Synthesis of Indazoles

- Source:Journal of Organic Chemistry

- Context: Describes the SNAr cyclization mechanism used in the recommended protocol.

-

URL:[Link] (General Journal Link for verification of method type)

-

Indazole Medicinal Chemistry

- Title: "Indazole scaffolds in drug discovery: A review"

- Source:European Journal of Medicinal Chemistry

- Context: Validates the utility of 4-fluoro/5-iodo substitution p

-

URL:[Link]

-

Lithiation Methodologies

- Title: "Directed ortho-metal

- Source:Chemical Reviews

- Context: Fundamental basis for the regioselective lithi

-

URL:[Link]

Technical Whitepaper: Strategic Utilization of 4-Fluoro-5-iodo-1H-indazole in Drug Discovery

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design, This compound represents a "privileged scaffold." Its value lies in the orthogonal functionality of its substituents: the C4-fluorine atom modulates electronic properties and metabolic stability, while the C5-iodine atom serves as a highly reactive handle for rapid library expansion via palladium-catalyzed cross-coupling.

This guide outlines the structural advantages of this scaffold, its application in targeting ATP-binding pockets (specifically Rho-associated protein kinase [ROCK] and VEGFR), and provides a validated protocol for its functionalization.

Structural Analysis & Pharmacophore Logic[1]

The indazole core is a bioisostere of the adenine ring found in ATP, making it a natural anchor for Type I and Type II kinase inhibitors.[1] The specific substitution pattern of the 4-Fluoro-5-iodo derivative offers distinct medicinal chemistry advantages.

The C4-Fluorine Effect

The introduction of fluorine at the C4 position is not merely structural; it is electronic.[1]

-

Acidity Modulation: Fluorine is highly electronegative.[1] Its proximity to the N1-H decreases the pKa of the indazole nitrogen, potentially strengthening hydrogen bond donor capability to the kinase hinge region (e.g., Glu residues).[1]

-

Metabolic Blockade: The C4 position is often a site of oxidative metabolism (hydroxylation).[1] Fluorine substitution blocks this pathway, enhancing the half-life (

) of the final drug candidate. -

Conformational Bias: Through the gauche effect and electrostatic repulsion, the C4-F can restrict the rotation of substituents added at C5, locking the molecule into a bioactive conformation.[1]

The C5-Iodine "Handle"

While bromine is a common substituent, iodine is superior for late-stage diversification due to the weaker C-I bond strength (approx. 57 kcal/mol vs. 68 kcal/mol for C-Br).

-

Reactivity: The C5-I bond undergoes oxidative addition with Pd(0) catalysts significantly faster than C-Br or C-Cl.[1] This allows for milder coupling conditions (lower temperature), preserving sensitive functional groups on the coupling partner.[1]

-

Halogen Bonding: In some binding modes, the iodine atom itself can participate in halogen bonding interactions with backbone carbonyls before it is substituted.[1]

Strategic Applications in Drug Design

Kinase Inhibitor Libraries (ROCK/VEGFR)

The primary application of this scaffold is in the synthesis of inhibitors targeting the ATP-binding cleft.[1]

-

Hinge Binding: The indazole

and -

Solvent Front Extension: The C5-iodine allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) or heteroaromatics that extend into the solvent-exposed region or the hydrophobic back-pocket.

Mechanistic Insight: Research indicates that 4-fluoro-substituted indazoles show enhanced selectivity for Rho-associated protein kinase (ROCK) compared to non-fluorinated analogs.[1] ROCK inhibition is critical for treating cardiovascular diseases (vasospasm) and glaucoma.[1] The 4-F substituent likely creates a steric clash with non-target kinases, acting as a selectivity filter.[1]

PROTAC Linker Attachment

In Proteolysis Targeting Chimera (PROTAC) design, the "warhead" (ligand binding the target protein) must be attached to a linker.[1] The C5-iodine provides a precise site for Sonogashira or Heck couplings to attach rigid alkyne or alkene linkers without disrupting the critical hinge-binding capability of the indazole core.[1]

Visualizing the Synthetic Strategy

The following diagram illustrates the "Divergent Synthesis" workflow, where the this compound core serves as the parent node for generating diverse bioactive libraries.

Figure 1: Divergent synthetic pathways utilizing the C5-Iodine handle for library generation.

Validated Experimental Protocol

Protocol: C5-Arylation via Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a phenylboronic acid derivative.[1] This is a standard reaction to extend the scaffold into the hydrophobic pocket of a kinase.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: 4-Pyridineboronic acid (1.2 equiv)

-

Base: Cs₂CO₃ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a 20 mL microwave vial equipped with a magnetic stir bar, add this compound (262 mg, 1.0 mmol), 4-Pyridineboronic acid (147 mg, 1.2 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

-

Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the mixture with Argon gas for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling and catalyst deactivation).

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol) quickly and seal the vial with a crimp cap.

-

Reaction: Heat the reaction mixture to 90°C for 4 hours. (Note: The iodine allows this reaction to proceed faster than the bromo-analog, which might require 100°C+ or overnight heating).

-

Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, 0-10% MeOH in DCM) to yield the 4-fluoro-5-(pyridin-4-yl)-1H-indazole.

Self-Validation Check:

-

TLC: Monitor disappearance of the starting iodide (

in 1:1 Hex/EtOAc) and appearance of the polar product ( -

LC-MS: Confirm product mass (M+H). The iodine peak (M) will disappear, replaced by the biaryl mass.[1]

Comparative Data: Halogen Reactivity

The following table summarizes the reactivity profile of the 5-position halogens, justifying the selection of the iodo variant for difficult couplings.

| Feature | 5-Fluoro-5-Iodo -1H-indazole | 5-Fluoro-5-Bromo -1H-indazole |

| Bond Energy (C-X) | ~57 kcal/mol (Weakest) | ~68 kcal/mol |

| Oxidative Addition Rate | Fast (Rate Limiting Step is negligible) | Moderate (Requires higher T) |

| Coupling Temp. | 60°C - 90°C | 80°C - 110°C |

| Suitability for FBDD | High (Allows rapid library synthesis) | Medium |

| Cost | Higher | Lower |

References

-

Google Patents. (2019).[1] CN110452177A - Synthetic method of 5-bromo-4-fluoro-1H-indazole.[1][2] Retrieved January 29, 2026, from [1]

-

MDPI. (2020).[1] Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.[1] Retrieved January 29, 2026, from [Link][1]

-

National Institutes of Health (NIH). (2024).[1] Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.[1] Retrieved January 29, 2026, from [Link][1]

4-Fluoro-5-iodo-1H-indazole: A Strategic Fragment for Kinase Inhibitor Design

This guide outlines the strategic utility, synthesis, and application of 4-Fluoro-5-iodo-1H-indazole (CAS: 1082041-87-9) in modern drug discovery.[1]

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), This compound represents a "privileged structure" with high ligand efficiency. It serves as a dual-functional core: the indazole motif provides a robust hinge-binding scaffold, while the 4-fluoro and 5-iodo substituents offer precise electronic modulation and a versatile synthetic handle, respectively. This guide details the rationale for its use, a scalable synthesis protocol, and its application in targeting kinases such as ITK , FGFR , and PLK4 .[1]

Structural Rationale & Pharmacophore Logic[1]

The utility of this fragment stems from the specific interplay between its three functional components.

The Indazole Core (Hinge Binder)

The 1H-indazole scaffold mimics the adenine ring of ATP. The N1 and N2 nitrogens typically engage in a donor-acceptor hydrogen bonding network with the kinase hinge region (e.g., interaction with the backbone amide of the "gatekeeper" residue + 1).

-

N1-H: Hydrogen bond donor.[1]

-

N2: Hydrogen bond acceptor.

The 4-Fluoro Substituent (Electronic Modulator)

The fluorine atom at the C4 position is not merely a steric block; it is an electronic tuner.

-

pKa Shift: Fluorine is highly electronegative, pulling electron density from the aromatic ring.[1] This increases the acidity of the N1-H proton, potentially strengthening the hydrogen bond with the kinase hinge carbonyl.

-

Metabolic Stability: The C4 position is often a site of metabolic oxidation. Fluorine blocks this "soft spot," extending the half-life of the final inhibitor.

-

Conformational Bias: Through electrostatic repulsion with the N1 lone pair or adjacent carbonyls in the binding pocket, the 4-F group can lock the ligand into a bioactive conformation.

The 5-Iodo Substituent (The Growth Vector)

The iodine atom is the critical synthetic handle. Unlike bromine or chlorine, the C-I bond is weaker and more reactive toward oxidative addition.[1]

-

Selectivity: It allows for highly selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings under mild conditions, often without affecting other halogens (like Cl or F) present in the molecule.[1]

-

Vector Direction: In many kinase co-crystal structures, the C5 position points directly towards the hydrophobic pocket II or the solvent front , depending on the binding mode.[1] This makes it the ideal vector for "growing" the fragment to increase potency and selectivity.

Figure 1: Pharmacophore map detailing the functional roles of the this compound scaffold.[1]

Synthetic Methodology

While 5-bromo-4-fluoro-1H-indazole is commercially available, the 5-iodo analog is often preferred for difficult couplings.[1] The synthesis requires a regioselective approach to avoid halogen scrambling.

Retrosynthetic Analysis

Direct iodination of 4-fluoro-1H-indazole often yields a mixture of C3 and C5 products. A more reliable route involves pre-functionalization of the aniline precursor followed by a Jacobson-Huber cyclization.

Route: 3-Fluoro-2-methylaniline

Step-by-Step Protocol

Step 1: Regioselective Iodination

Target: 4-Fluoro-5-iodo-2-methylaniline

-

Reagents: 3-Fluoro-2-methylaniline (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), Acetonitrile (MeCN).[1]

-

Protocol:

-

Dissolve 3-fluoro-2-methylaniline in MeCN (0.5 M) and cool to 0°C.

-

Add NIS portion-wise over 30 minutes. The amino group directs the electrophile to the para position (C4 of aniline, which becomes C5 of indazole).[1] The fluorine at C3 (meta to attack) reinforces this regioselectivity.[1]

-

Stir at 0°C for 2 hours, then warm to RT for 1 hour.

-

Quench: Add 10% aq. Na2S2O3 to reduce excess iodine.

-

Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

-

Yield: Expect 85-90%.

-

Step 2: One-Pot Cyclization (Jacobson-Huber Modification)

Target: this compound

-

Reagents: Acetic anhydride (3.0 eq), Potassium Acetate (KOAc, 1.1 eq), Isoamyl nitrite (1.5 eq), Toluene.[1]

-

Protocol:

-

Dissolve the iodo-aniline from Step 1 in Toluene.

-

Add KOAc and Acetic Anhydride. Heat to 60°C for 1 hour to form the N-acetamide intermediate in situ.

-

Add Isoamyl nitrite dropwise. Raise temperature to 80°C. The nitroso intermediate forms and undergoes intramolecular cyclization onto the methyl group.

-

Stir for 3-4 hours.

-

Hydrolysis (Deprotection): The product is likely N-acetylated. Cool to RT, add MeOH and aq. NaOH (2M).[1][2] Stir for 1 hour to remove the acetyl group.

-

Purification: Acidify to pH 6-7. The solid product precipitates. Filter and wash with cold water/hexanes.

-

Characterization: 1H NMR should show two aromatic doublets (or a singlet/doublet pattern depending on F-coupling) and the distinct N-H signal.

-

Figure 2: Synthetic workflow for the regioselective preparation of the target fragment.

Case Study: Fragment Evolution for ITK Inhibition

Target: Interleukin-2 inducible T-cell kinase (ITK).[1] Objective: Design a covalent inhibitor targeting Cys442.

The Starting Point

The this compound fragment is docked into the ATP binding site of ITK.

-

Binding: Indazole N1/N2 H-bonds with the hinge residues (Glu436/Met438).

-

Orientation: The 5-iodo group points toward the solvent-exposed region, adjacent to the ribose binding pocket.

The Evolution (Suzuki Coupling)

To reach the reactive Cys442, a linker bearing an acrylamide warhead is attached via the 5-iodo handle.

-

Reaction: Suzuki coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acrylamide.[1]

-

Outcome: The iodine is replaced by the phenyl-acrylamide moiety. The rigid indazole core holds the warhead in the precise geometry required for the Michael addition to Cys442.

-

Result: High potency (IC50 < 10 nM) and selectivity over other Tec family kinases due to the specific geometry enforced by the 4-fluoro-indazole scaffold.

Experimental Data Summary

| Property | Value / Observation | Note |

| Molecular Weight | 262.02 g/mol | Ideal for fragment libraries (Rule of 3 compliant).[1] |

| ClogP | ~2.3 | Moderate lipophilicity; good membrane permeability. |

| 1H NMR (DMSO-d6) | δ 13.4 (s, 1H, NH), 7.95 (s, 1H, H3), 7.55 (d, H6), 7.40 (dd, H7) | H3 is characteristic singlet; H6/H7 coupling depends on F. |

| Solubility | DMSO (>50 mM), MeOH (Moderate) | Suitable for high-concentration biochemical screens.[1] |

| Reactivity | C5-I > C3-H >> C4-F | Iodine is the exclusive site for Pd-catalyzed coupling at RT. |

References

-

Preparation of 5-bromo-4-fluoro-1H-indazole. Google Patents (CN110452177A). Available at: (Accessed Jan 29, 2026).[1]

-

1H-indazole compound (JNK Inhibitors). Google Patents (US6982274B2).[1] Describes iodination of fluoro-aniline precursors. Available at: (Accessed Jan 29, 2026).[1]

- Indazole derivatives as kinase inhibitors.Vertex AI Search Results (Summary of multiple patents). Confirms indazole as a privileged scaffold for ITK, FGFR, and VEGFR.

-

Regioselective alkylation of a versatile indazole. Beilstein J. Org.[3] Chem. 2024, 20, 1940–1954.[1] Discusses N1 vs N2 selectivity. Available at: [Link] (Accessed Jan 29, 2026).[1]

Sources

The Indazole Scaffold: A Technical Guide to Rational Design and Regiocontrolled Synthesis

Executive Summary: The Indazole Privilege

The indazole (1,2-diaza-indene) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for the indole ring found in tryptophan and purine bases. Its utility is driven by its ability to function as a hydrogen bond donor/acceptor scaffold, making it ubiquitous in kinase inhibitors (e.g., Axitinib , Pazopanib ) and anti-inflammatory agents.

However, the discovery of novel indazole compounds is frequently bottlenecked by two synthetic challenges:

-

Tautomeric Ambiguity: Controlling regioselectivity between the thermodynamically stable

-indazole and the kinetically favored (but often more potent) -

C3-Functionalization: Efficiently accessing the C3 position without pre-functionalized halogenated precursors.

This guide outlines a high-fidelity workflow for navigating these challenges, utilizing modern C-H activation and regioselective ring closure methodologies.

Strategic Design & Structural Logic

The Tautomer Challenge

The indazole ring exists in a tautomeric equilibrium. In the gas phase and solution, the

Design Directive:

-

For

-Indazoles: Target hydrophobic pockets where the N1-substituent extends into solvent-accessible areas. -

For

-Indazoles: Utilize the "kinked" geometry to induce conformational changes in the target protein.

Discovery Workflow

The following diagram illustrates the iterative cycle for indazole library generation, emphasizing the critical "Regio-Validation" step often skipped in lower-quality workflows.

Figure 1: The iterative discovery cycle for indazole therapeutics, highlighting the critical separation and validation of regioisomers prior to biological screening.

Synthetic Methodologies

To generate novel libraries, we move beyond the classic diazotization of o-aminotoluenes. We focus on two high-value pathways: Regioselective

Pathway A: The Davis-Beirut Reaction (2H-Selective)

For targets requiring the

Mechanism Insight: The reaction proceeds via the formation of an o-nitroso benzyl imine intermediate, followed by N-N bond formation. The causality here is the reduction of the nitro group in situ using alcohols or specific reductants under basic conditions, locking the nitrogen in the N2 position due to the precursor structure.

Pathway B: Palladium-Catalyzed C3-H Arylation

For diversifying the core scaffold, C3-H activation is superior to Suzuki couplings as it eliminates the need for 3-haloindazole precursors (which are often unstable or expensive).

Reaction Logic:

-

Catalyst:

(High electrophilicity). -

Ligand: Phenanthroline or phosphine-free conditions (prevents catalyst poisoning by N-heterocycle).

-

Base:

or CsOPiv (Proton sponge for the Concerted Metallation-Deprotonation step).

Experimental Protocols

Protocol 1: Pd-Catalyzed C3-H Arylation of N1-Methylindazole

Objective: Synthesis of 1-methyl-3-phenyl-1H-indazole for SAR expansion.

Reagents:

-

Substrate: 1-Methyl-1H-indazole (1.0 equiv)

-

Coupling Partner: Iodobenzene (1.5 equiv)

-

Catalyst:

(5 mol%) -

Additives: Pivalic acid (30 mol%) - Crucial for lowering the activation energy of C-H cleavage.

-

Base:

(2.0 equiv) -

Solvent: DMA (Dimethylacetamide), anhydrous.

Step-by-Step Methodology:

-

Setup: In a glovebox or under Argon stream, charge an oven-dried Schlenk tube with 1-Methyl-1H-indazole (132 mg, 1 mmol),

(11 mg), -

Addition: Add Iodobenzene (168 µL) and DMA (3.0 mL). Seal the tube with a Teflon screw cap.

-

Reaction: Heat the mixture to 140°C in an oil bath for 16 hours.

-

Self-Validation Check: The solution should turn dark brown/black (active Pd species). If precipitation of Pd black occurs immediately (mirror effect), the reaction has failed due to lack of stabilization.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts.

-

Purification: Wash filtrate with brine (3x) to remove DMA. Dry over

. Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol 2: Analytical Differentiation of N1 vs. N2 Isomers

Objective: Conclusively identify the regioisomer. Relying solely on 1H NMR is insufficient due to overlapping shifts.

| Feature | N1-Substituted Indazole | N2-Substituted Indazole |

| C3-H Shift ( | Typically 8.0 – 8.2 ppm | Typically 8.3 – 8.8 ppm (Deshielded) |

| C7-H Shift ( | ~7.4 – 7.7 ppm | ~7.4 – 7.7 ppm |

| NOESY Signal | Strong NOE between N-Alkyl and C7-H | Strong NOE between N-Alkyl and C3-H |

| 13C NMR (C3) | ~133 ppm | ~120-125 ppm |

Methodology:

-

Dissolve 5-10 mg of purified compound in

. -

Acquire 1D 1H NMR and 2D NOESY (mixing time 500ms).

-

Interpretation: Look for the cross-peak. If the N-methyl group shows a correlation to the singlet at ~8.5 ppm (C3-H), it is the N2-isomer . If it correlates to the doublet at ~7.5 ppm (C7-H), it is the N1-isomer .

Mechanistic Visualization

The following diagram details the Concerted Metallation-Deprotonation (CMD) mechanism utilized in the C3-H activation protocol. Understanding this cycle is essential for troubleshooting low yields (often caused by steric hindrance at the CMD transition state).

Figure 2: Catalytic cycle of the Pd-catalyzed C3-H arylation via Concerted Metallation-Deprotonation (CMD).

References

-

Review of Indazole Chemistry: Gaertner, R. (1952). The Chemistry of Indazoles. Chemical Reviews. [Link]

-

Davis-Beirut Reaction (2H-Indazole Synthesis): Davis, R. B., & Pizzini, L. C. (1960). The Reaction of o-Nitrobenzylamines with Alcoholic Alkali. Journal of Organic Chemistry. [Link]

-

C-H Activation Protocols: Ye, M., Gao, G. L., & Yu, J. Q. (2011). Ligand-Promoted C-3 Selective C-H Olefination of Pyridines and Quinolines. Journal of the American Chemical Society. (Foundational CMD mechanism applicable to Indazoles). [Link]

-

Axitinib (Indazole Drug Context): Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736). Clinical Cancer Research. [Link]

-

Regioselectivity in Indazoles: Luo, G., Chen, L., & Dubé, P. (2006). Regioselective Synthesis of 1- and 2-Substituted Indazoles. Journal of Organic Chemistry. [Link]

Technical Deep Dive: Pharmacodynamic Potential of 4-Fluoro-5-iodo-1H-indazole

[1]

Executive Summary

4-Fluoro-5-iodo-1H-indazole (4F-5I-Ind) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] While often categorized as a synthetic intermediate, its structural pharmacophore suggests a potent, intrinsic biological mechanism as a Type I ATP-Competitive Kinase Inhibitor .[1]

This guide deconstructs the speculative Mechanism of Action (MoA) of 4F-5I-Ind, positing it as a Hinge-Binding Fragment capable of exploiting halogen bonding (σ-hole interactions) to achieve high-affinity selectivity in Serine/Threonine and Tyrosine kinases (e.g., JNK, FGFR, ROCK).[1] By synthesizing the bioisosteric properties of the indazole core with the unique electronic signatures of the 4-fluoro and 5-iodo substituents, we propose a mechanism centered on "Halogen-Anchored Hinge Stabilization."

Structural Pharmacophore Analysis[1][2]

To understand the MoA, we must first decouple the molecule into its functional electronic components.

The Indazole Core (The Adenine Mimic)

The 1H-indazole scaffold is a classical bioisostere of the purine ring system found in Adenosine Triphosphate (ATP).

-

Donor-Acceptor Motif: The N1 (hydrogen bond donor) and N2 (hydrogen bond acceptor) of the indazole ring align with the hinge region backbone of kinase domains (specifically residues mimicking the interaction with Adenine N1 and N6).

-

Aromaticity: The bicyclic system provides the necessary

-

The 5-Iodo Substituent (The "Sigma-Hole" Anchor)

The iodine atom at the 5-position is the critical determinant of potency. Unlike lighter halogens, Iodine exhibits a pronounced Sigma Hole —a region of positive electrostatic potential on the extension of the C-I bond axis.

-

Mechanism: This positive patch allows the iodine to act as a Lewis Acid, forming a highly directional Halogen Bond (XB) with Lewis Bases (e.g., the carbonyl oxygen of a backbone residue or a gatekeeper residue).

-

Energetics: This interaction can contribute 1–5 kcal/mol to binding affinity, significantly higher than a standard Van der Waals contact.

The 4-Fluoro Substituent (Electronic Modulator)

The fluorine at the 4-position serves a dual mechanistic purpose:

-

pKa Modulation: Fluorine is highly electronegative. Its inductive effect (

) lowers the pKa of the N1-proton, potentially strengthening the hydrogen bond donor capability of the indazole NH to the hinge region. -

Metabolic Blocking: The C4 position is a common site for oxidative metabolism (CYP450-mediated hydroxylation). Fluorine blocks this "soft spot," extending the fragment's half-life.[1]

Speculative Mechanism of Action: The "Dual-Anchor" Model[1]

We propose that 4F-5I-Ind acts via a Reversible, ATP-Competitive Binding Mode within the kinase cleft.[1]

Binding Topology

Upon entering the ATP-binding pocket, the molecule orients itself to mimic the adenine base of ATP.

-

Primary Anchor (H-Bonds): The Indazole N1-H forms a hydrogen bond with the carbonyl oxygen of the hinge region (e.g., Glu81 in CDK2 or equivalent). The N2 accepts a hydrogen bond from the backbone amide nitrogen.

-

Secondary Anchor (Halogen Bond): The 5-Iodo group projects into the hydrophobic back-pocket, engaging in a halogen bond with a backbone carbonyl or a specific side chain (e.g., the Gatekeeper residue).

-

Electronic Tuning: The 4-Fluoro group withdraws electron density, enhancing the magnitude of the Iodine's sigma hole, thereby strengthening the secondary anchor.

Target Selectivity

Based on structural homology, 4F-5I-Ind is predicted to show high affinity for:

-

FGFR (Fibroblast Growth Factor Receptor): Known to accommodate indazole scaffolds with halogen interactions.[2]

-

ROCK (Rho-associated Protein Kinase): Indazoles are established inhibitors here; the 5-position substitution is critical for potency.[1]

-

JNK (c-Jun N-terminal Kinase): The planar geometry fits the narrow JNK ATP pocket.[1]

Visualization of Signaling & Binding Logic

The following diagram illustrates the proposed binding mode and the downstream effects of inhibiting the target kinase (e.g., blocking phosphorylation).

Caption: Schematic representation of the "Dual-Anchor" binding mode where the 5-Iodo substituent creates a high-affinity Halogen Bond, displacing ATP and silencing downstream kinase signaling.[1]

Experimental Validation Protocols

To validate this speculative MoA, the following self-validating protocols are recommended. These move from biophysical characterization to structural confirmation.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: Determine binding affinity (

-

Chip Preparation: Immobilize the target kinase (e.g., FGFR1 kinase domain) onto a CM5 sensor chip via amine coupling.

-

Reference Channel: Use a deactivated flow cell to subtract non-specific binding.

-

Injection: Inject 4F-5I-Ind in a concentration series (e.g., 1

M to 100 -

Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

-

Success Metric: A square-wave sensorgram indicates rapid on/off rates typical of fragments.[1] A lower

(<10

-

Protocol B: X-Ray Crystallography (Soaking Method)

Objective: Direct structural proof of the Halogen Bond.

-

Crystallization: Generate apo-crystals of the target kinase using hanging drop vapor diffusion.

-

Soaking: Transfer crystals to a drop containing 4F-5I-Ind (saturated solution) for 2–24 hours.

-

Diffraction & Refinement: Collect data at a synchrotron source (100 K). Solve structure via Molecular Replacement.

-

Validation:

-

Inspect the

electron density map.[1] -

Critical Check: Measure the distance between the 5-Iodo atom and the putative carbonyl acceptor. A distance less than the sum of Van der Waals radii (< 3.5 Å) and a C-I···O angle near 180° confirms the Halogen Bond.

-

Data Summary Table: Predicted SAR Trends

| Substituent | Role | Predicted Effect on Potency | Validation Check |

| Indazole Core | Scaffold | Baseline Binding | Loss of activity if N-methylated (blocks H-bond).[1] |

| 5-Iodo | Anchor | High Increase (10-50x) | Compare IC50 vs. 5-H or 5-Fluoro analog. |

| 4-Fluoro | Electronic | Moderate Increase | Compare pKa of N1 vs. non-fluorinated analog. |

| 5-Bromo | Anchor | Moderate Increase | Weaker sigma-hole than Iodine; higher IC50 expected.[1] |

References

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. (Discusses the bioisosteric nature of indazoles in kinase inhibition).

-

MDPI - Pharmaceuticals. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (Detailed analysis of Halogen Bonding and Sigma-hole interactions).

-

National Institutes of Health (NIH). Halogen bonds involved in binding of halogenated ligands by protein kinases. (Statistical analysis of Iodine interactions in the kinase hinge region).

-

ResearchGate. Structure-activity relationships for indazole inhibitors of ROCK-II. (Provides SAR context for 5-substituted indazoles).

-

Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.[1][3] (Describes synthetic routes and intermediate utility for similar halogenated indazoles).

Sources

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

Safety and handling precautions for 4-Fluoro-5-iodo-1H-indazole

CAS: 1082041-87-9 | Molecular Formula: C7H4FIN2 [1]

Part 1: Executive Technical Summary[1]

4-Fluoro-5-iodo-1H-indazole is a high-value heterocyclic intermediate primarily utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and protein degraders (PROTACs).[1] Its structural duality—offering an electrophilic fluorinated site for nucleophilic aromatic substitution (

However, this utility introduces specific handling risks. The iodine-carbon bond confers photosensitivity, requiring strict light exclusion to prevent homolytic cleavage and impurity formation.[1] Furthermore, the fluorination increases lipophilicity, potentially enhancing dermal absorption relative to non-fluorinated analogs. This guide moves beyond generic safety advice, establishing a Defense-in-Depth strategy for researchers handling this compound in drug discovery workflows.

Part 2: Physicochemical & Hazard Profile[1]

The following data aggregates current Safety Data Sheet (SDS) classifications and physicochemical properties.

Table 1: Compound Identity & Properties

| Parameter | Specification |

| CAS Number | 1082041-87-9 |

| Molecular Weight | 262.02 g/mol |

| Physical State | Solid (Powder or Crystalline) |

| Appearance | Off-white to pale yellow/green (Yellowing indicates iodine liberation) |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water.[1][2][3][4] |

| Storage Condition | 2–8°C (Recommended) , Protect from Light, Inert Atmosphere (Argon/Nitrogen).[1] |

Table 2: GHS Hazard Classification

| Hazard Code | Description | Severity |

| H302 | Harmful if swallowed.[1][5] | Warning |

| H315 | Causes skin irritation.[1][5] | Warning |

| H319 | Causes serious eye irritation.[1][5] | Warning |

| H335 | May cause respiratory irritation.[1][5] | Warning |

Expert Insight: While currently classified as "Harmful" (Category 4), research intermediates often lack chronic toxicity data.[1] Treat this compound as a potential Occupational Exposure Band (OEB) 3 agent (10–100 µg/m³) due to its structural similarity to bioactive kinase inhibitors.[1]

Part 3: Strategic Handling & Engineering Controls[1]

The "Dark & Dry" Protocol (Stability Assurance)

Causality: The C-I bond in position 5 is susceptible to photolytic cleavage.[1] Exposure to ambient UV light can generate radical species, leading to dimerization or deiodination.

-

Protocol: Store exclusively in amber glass vials. For benchtop reactions, wrap reaction vessels in aluminum foil.

-

Self-Validation: Inspect the solid prior to use.[1] A shift from off-white to deep yellow/brown indicates free iodine (

) liberation; if observed, repurify via recrystallization or column chromatography before use in sensitive catalytic cycles.[1]

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur within a Chemical Fume Hood or a Powder Containment Hood operating at a face velocity of 0.5 m/s (100 fpm).[1]

-

Secondary Barrier: Use a secondary containment tray to catch spills.[1] The tray should be chemically resistant (polypropylene or stainless steel), not aluminum (which reacts with corrosive halides if generated).

Part 4: Operational Workflows

Safe Weighing & Transfer Protocol

This workflow minimizes aerosol generation, the primary route of exposure for solid intermediates.

Figure 1: Standard Operating Procedure for weighing this compound to prevent particulate inhalation.

Reaction Setup & Quenching

When using this compound in cross-coupling reactions (e.g., Suzuki coupling):

-

Degassing: Oxygen accelerates the decomposition of Pd-catalysts and can promote oxidative side-reactions with the indazole core.[1] Always degas solvents before adding the catalyst.[1]

-

Solvent Choice: Avoid protic solvents if using strong bases, as the acidic N-H of the indazole (

) will be deprotonated, altering solubility and reactivity.[1] -

Quenching: Upon completion, treat the reaction mixture with an aqueous scavenger (e.g., SiliaMetS® or aqueous

) to sequester metal catalysts before workup.[1] This prevents heavy metal contamination in the waste stream.[1]

Part 5: Emergency Response & Waste Management[1]

Spill Response Decision Tree

Immediate action is required to prevent area contamination.[1][5]

Figure 2: Decision logic for containing spills. Note that dry sweeping is prohibited to prevent aerosolization.[1]

Waste Disposal

-

Halogenated Waste: Due to the Fluorine and Iodine content, this compound and its reaction mother liquors must be segregated into Halogenated Organic Waste streams.[1] Do not mix with non-halogenated solvents, as this complicates incineration processes.

-

Aqueous Waste: If aqueous washes are performed, check pH.[1] Indazoles can be toxic to aquatic life; ensure aqueous waste is collected and not poured down the drain.[1]

Part 6: References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary: Indazole Derivatives. Retrieved January 29, 2026, from [Link][1]

-

Joo, J. M., et al. (2010). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Journal of Organic Chemistry. Retrieved January 29, 2026, from [Link][1]

Sources

- 1. 1082041-87-9|this compound|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

Commercial Sourcing & Technical Validation of 4-Fluoro-5-iodo-1H-indazole

[1]

Executive Summary: The Strategic Scaffold

This compound (CAS: 1082041-87-9 ) has emerged as a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., FGFR, VEGFR) and Targeted Protein Degradation (PROTACs).[1]

Its structural duality drives its demand:

-

The C5-Iodine Handle: Provides a highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling rapid library expansion at the "tail" of the molecule.[1]

-

The C4-Fluorine Modulator: Exerts a profound electronic effect on the indazole pKa (acidity of N-H) and metabolic stability, while often forming critical hydrogen-bond mimic interactions within ATP-binding pockets.[1]

This guide outlines the commercial landscape for sourcing this intermediate and, critically, establishes a self-validating quality control (QC) system to ensure the material you purchase is regioisomerically pure.

Sourcing Landscape: Validated Suppliers

The market is flooded with aggregators. For high-fidelity medicinal chemistry, direct sourcing from manufacturers or validated distributors is non-negotiable to avoid batch-to-batch variability in regioisomeric purity.[1]

Tier 1: Primary Manufacturers & Stocking Distributors

These suppliers typically hold stock and have verified internal QC data (NMR/LCMS).

| Supplier | Type | Reliability Rating | Primary Region | Notes |

| Combi-Blocks | Manufacturer | High | USA (San Diego) | Specializes in halogenated heterocycles; often holds kg quantities.[1] |

| BLD Pharm | Manufacturer | High | China/Global | Extensive catalog of indazole building blocks; reliable COAs.[1] |

| Enamine | CRO/Catalog | High | Ukraine/USA | Excellent for "make-on-demand" if stock is low; high synthetic expertise.[1] |

| WuXi AppTec | CRO/Catalog | High | China/Global | Ideal for bulk scale-up (>100g); rigorous QC.[1] |

Tier 2: Aggregators (Use with Caution)

Platforms like Echemi or MolPort list multiple vendors. When using these, always request the Route of Synthesis (ROS) before purchase. If the ROS involves direct iodination of 4-fluoroindazole, the risk of C3-iodo impurities is high.[1]

Technical Validation: The Self-Validating System

Blind trust in a Certificate of Analysis (COA) is a liability.[1] You must implement a self-validating system to confirm identity and purity.[1]

A. The Regioisomer Trap

The critical quality attribute (CQA) for this compound is Regioisomeric Purity .

-

Correct Isomer: 4-Fluoro-5 -iodo-1H-indazole.[1]

-

Common Impurity: 4-Fluoro-3 -iodo-1H-indazole (formed via direct electrophilic iodination).[1]

-

Synthesis Check: The superior synthetic route starts from 3-fluoro-2-methylaniline , utilizing a diazotization/cyclization sequence (Jacobson-type) to lock the iodine at C5 before the indazole ring is formed.[1]

B. Diagnostic QC Protocol

Use the following NMR signatures to validate the C5-position of the iodine.

1H NMR Diagnostics (DMSO-d6, 400 MHz)

| Proton | Chemical Shift (δ) | Multiplicity | Diagnostic Logic |

| H-3 | ~8.20 ppm | Doublet (small J) | CRITICAL: If Iodine is at C3, this proton is missing.[1] Presence of this signal confirms C3 is open. The doublet arises from long-range coupling to F4 ( |

| H-6 | ~7.40 - 7.60 ppm | Doublet ( | Ortho-coupling to H-7.[1] |

| H-7 | ~7.20 - 7.40 ppm | Doublet ( | Ortho-coupling to H-6.[1] |

| N-H | ~13.5 ppm | Broad Singlet | Confirms free N-H (1H-indazole tautomer).[1] |

19F NMR Diagnostics[1][2][3]

-

Signal: Single peak at ~ -120 to -130 ppm.[1]

-

Coupling: Should show a doublet or broad feature due to coupling with H-3. If H-3 is substituted (impurity), the splitting pattern changes.

C. QC Decision Tree (Visualization)

Figure 1: Decision tree for validating regioisomeric purity of this compound.

Synthetic Utility: Handling & Reactivity[1]

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C, protected from light. Iodinated heterocycles can liberate iodine upon prolonged light exposure, turning the solid purple/brown.

-

PPE: Standard lab coat, nitrile gloves, safety glasses.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the reactivity of the C5-iodine over the C4-fluorine (which remains intact for later modulation).[1]

Objective: Coupling with Phenylboronic acid.

-

Reagents:

-

Procedure:

-

Charge a microwave vial with indazole, boronic acid, base, and catalyst.

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed solvent mixture.

-

Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

-

Note: The C5-I bond is significantly more reactive than the C4-F bond.[1] No oxidative addition at C-F occurs under these standard conditions.[4]

-

-

Workup:

-

Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

References

-

Combi-Blocks Product Data. this compound (Catalog No.[1] QA-4703). Retrieved from [1]

-

BLD Pharm Product Data. this compound (CAS 1082041-87-9).[1] Retrieved from [1]

-

Lier, F. et al. (2025).[4] Regioselective Synthesis of Indazoles.[5] Journal of Organic Chemistry.[5] (Contextual synthesis reference for aniline route).

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 1082041-87-9.[1] Retrieved from [1]

-

Reich, H. J. WinPLT NMR Data: Coupling Constants. University of Wisconsin. (Reference for J-coupling diagnostics). Retrieved from [1]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-5-iodo-1H-indazole from 3-Fluoro-2-methylaniline

Abstract

This comprehensive guide details a robust and efficient two-step synthetic pathway to obtain 4-fluoro-5-iodo-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the regioselective iodination of the readily available starting material, 3-fluoro-2-methylaniline, to yield the key intermediate, 4-iodo-3-fluoro-2-methylaniline. This is followed by a diazotization and intramolecular cyclization to construct the desired indazole ring system. This document provides a detailed, step-by-step protocol, mechanistic insights, safety precautions, and characterization guidelines to ensure reproducible and safe execution in a laboratory setting.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are frequently incorporated into the core structures of pharmacologically active molecules.[1] The unique electronic and structural properties of the indazole scaffold contribute to its ability to modulate the activity of various biological targets. The introduction of fluorine and iodine atoms into the indazole ring system can further enhance its therapeutic potential by modulating its metabolic stability, binding affinity, and pharmacokinetic profile. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules through functionalization at the iodo position via cross-coupling reactions. This guide provides a reliable method for the preparation of this important synthetic intermediate.

Synthetic Strategy

The synthesis of this compound from 3-fluoro-2-methylaniline is accomplished in two key steps, as illustrated in the workflow diagram below. This strategy is adapted from a known procedure for the synthesis of the analogous 5-bromo-4-fluoro-1H-indazole.[2]

Figure 1: Overall synthetic workflow for the preparation of this compound.

Step 1: Regioselective Iodination of 3-Fluoro-2-methylaniline

The initial step involves the electrophilic iodination of 3-fluoro-2-methylaniline. The directing effects of the amino and fluoro groups guide the iodine atom to the position para to the amino group and ortho to the fluoro group. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.[3]

Step 2: Diazotization and Intramolecular Cyclization

The second step is a one-pot reaction that proceeds via two key transformations:

-

Diazotization: The amino group of 4-iodo-3-fluoro-2-methylaniline is converted into a diazonium salt using isoamyl nitrite in the presence of an acid catalyst (acetic acid).[2]

-

Intramolecular Cyclization: The in situ generated diazonium salt undergoes an intramolecular cyclization, where the ortho-methyl group is involved in the formation of the pyrazole ring of the indazole system. This type of reaction is a known method for the synthesis of indazoles from ortho-toluidines.[4]

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| 3-Fluoro-2-methylaniline | 443-86-7 | 125.15 | ≥98% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 | ≥98% | Sigma-Aldrich |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 99.8% | Sigma-Aldrich |

| Isoamyl nitrite | 110-46-3 | 117.15 | ≥97% (stabilized) | Sigma-Aldrich |

| Toluene (anhydrous) | 108-88-3 | 92.14 | 99.8% | Sigma-Aldrich |

| Acetic acid (glacial) | 64-19-7 | 60.05 | ≥99.7% | Sigma-Aldrich |

| Sodium bisulfite | 7631-90-5 | 104.06 | - | Sigma-Aldrich |

| Sodium hydroxide | 1310-73-2 | 40.00 | - | Sigma-Aldrich |

| Ethyl acetate | 141-78-6 | 88.11 | - | Sigma-Aldrich |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - | Sigma-Aldrich |

| Cyclohexane | 110-82-7 | 84.16 | - | Sigma-Aldrich |

Protocol for Step 1: Synthesis of 4-Iodo-3-fluoro-2-methylaniline

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 10.0 g (79.9 mmol) of 3-fluoro-2-methylaniline in 150 mL of anhydrous acetonitrile.

-

Cool the solution to -10°C in an ice-salt bath.

-

Slowly add 19.8 g (88.0 mmol) of N-iodosuccinimide in portions over 30 minutes, ensuring the internal temperature does not exceed 0°C.

-

Stir the reaction mixture at -10°C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, add 10 g of sodium bisulfite to the reaction mixture and stir for an additional 15 minutes to quench any unreacted NIS.

-

Adjust the pH of the solution to approximately 9 by the slow addition of a 2 M aqueous solution of sodium hydroxide.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from cyclohexane to afford 4-iodo-3-fluoro-2-methylaniline as a solid.

Protocol for Step 2: Synthesis of this compound

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, dissolve 10.0 g (39.8 mmol) of 4-iodo-3-fluoro-2-methylaniline in 100 mL of anhydrous toluene.

-

Heat the solution to 90°C.

-

Add 2.4 g (39.8 mmol) of glacial acetic acid to the reaction mixture.

-

Increase the temperature to 110°C.

-

Slowly add 7.0 g (59.7 mmol) of isoamyl nitrite dropwise over 20 minutes.

-

Maintain the reaction temperature at 110°C and stir for 3-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.

Characterization

The final product, this compound (CAS No. 1082041-87-9), should be characterized by standard analytical techniques to confirm its identity and purity.[5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (262.02 g/mol ).[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Note: Reference spectra for this compound may be available from commercial suppliers.[5]

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N-Iodosuccinimide (NIS): NIS is an oxidizing agent and can cause skin and eye irritation.[6][7] Avoid inhalation of dust. Store in a cool, dry place away from combustible materials.

-

Isoamyl nitrite: Isoamyl nitrite is highly flammable and harmful if inhaled or swallowed.[8][9] It can cause a rapid drop in blood pressure. Use in a well-ventilated area and keep away from heat, sparks, and open flames.

-

Toluene and Acetonitrile: These are flammable solvents. Handle with care and avoid ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Step 1: Incomplete Iodination | Insufficient NIS or reaction time. | Add a slight excess of NIS and monitor the reaction for a longer period. Ensure the temperature is maintained at -10°C. |

| Step 1: Formation of Di-iodinated Product | Excess NIS or prolonged reaction time. | Use a stoichiometric amount of NIS and carefully monitor the reaction progress by TLC. |

| Step 2: Low Yield of Indazole | Incomplete diazotization or cyclization. | Ensure anhydrous conditions. The temperature of the reaction is critical; maintain it at 110°C. A slight excess of isoamyl nitrite may be beneficial. |

| Purification Difficulties | Presence of impurities. | If column chromatography is not sufficient, consider recrystallization from a different solvent system. |

Conclusion

The synthetic route described in this application note provides a reliable and scalable method for the preparation of this compound from 3-fluoro-2-methylaniline. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. (URL: [Link])

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. MPG.PuRe. (URL: [Link])

-

ICSC 1012 - ISOAMYL NITRITE. IPCS. (URL: [Link])

-

Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. (URL: [Link])

-

Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC - NIH. (URL: [Link])

-

Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. (URL: [Link])

-

Assay of iodine monochloride via iodination of 2-chloroaniline using reversed-phase liquid chromatography. ResearchGate. (URL: [Link])

-

Synthesis of 4-fluoroalkyl-9H-pyrimido[4,5-b]indoles. New Journal of Chemistry. (URL: [Link])

-

Isoamyl nitrite. Valsynthese SA. (URL: [Link])

-

Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. ResearchGate. (URL: [Link])

-

Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. YouTube. (URL: [Link])

-

¹H NMR and ¹³C NMR spectra of compounds. New Journal of Chemistry Supporting Information. (URL: [Link])

-